molecular formula C17H22ClNO4 B6507141 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide CAS No. 899729-93-2

2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide

Cat. No.: B6507141
CAS No.: 899729-93-2
M. Wt: 339.8 g/mol
InChI Key: ZOCVTNGGLGDUGL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chlorophenoxy group and a spirocyclic dioxane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic dioxane ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, this compound can be studied for its potential interactions with various biomolecules. Its spirocyclic structure may impart unique binding properties, making it a candidate for drug design and development.

Medicine

In medicine, research may focus on its potential as a therapeutic agent. The compound’s ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the spirocyclic dioxane ring may provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide
  • 2-(4-fluorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide
  • 2-(4-methylphenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly interesting for studies involving electronic effects on chemical reactivity and biological activity.

Biological Activity

2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide, with the CAS number 899729-93-2, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₇H₂₂ClNO₄
  • Molecular Weight : 339.8 g/mol
  • Structure : The compound features a chlorophenoxy group and a spirodioxane moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that compounds similar in structure often exhibit affinity for sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes.

Sigma Receptor Interaction

Studies suggest that compounds with similar frameworks demonstrate significant binding affinity to σ1 receptors. For instance, related compounds have shown selective binding with Ki values indicating high affinity (e.g., Ki = 42 nM for a structurally similar compound) . This interaction is crucial for mediating analgesic effects and neuroprotective activities.

Pharmacological Effects

  • Analgesic Activity : Preliminary studies have indicated that this compound may exhibit analgesic properties through its action on the sigma receptor pathways.
  • Neuroprotective Effects : Given the role of σ1 receptors in neuroprotection, this compound may also provide protective effects against neurodegenerative conditions.

Study 1: Analgesic Efficacy

A study evaluating the analgesic properties of similar compounds demonstrated that administration via intrathecal routes produced significant reductions in formalin-induced nociception in animal models. The doses ranged from 10 to 300 µg/paw, indicating a dose-dependent response .

Study 2: Binding Affinity Analysis

Molecular docking studies have shown that the binding of related compounds to σ1 receptors involves critical interactions with amino acid residues such as Asp126 and Tyr120. These interactions are essential for the ligand's efficacy and selectivity .

Data Summary Table

PropertyValue
Molecular FormulaC₁₇H₂₂ClNO₄
Molecular Weight339.8 g/mol
Sigma Receptor AffinityKi = 42 nM (for similar compound)
Analgesic Dose Range10 - 300 µg/paw

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c18-13-4-6-14(7-5-13)21-12-16(20)19-10-15-11-22-17(23-15)8-2-1-3-9-17/h4-7,15H,1-3,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCVTNGGLGDUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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